6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused to an oxazine ring, with a methoxy group at the 6-position and a methyl group at the 2-position
Mechanism of Action
Target of Action
The primary targets of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine are currently unknown. This compound is a derivative of benzoxazine, a class of compounds known for their diverse biological activities
Mode of Action
It is known that benzoxazines generally interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Benzoxazines have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Benzoxazines are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and efficacy. Moreover, the presence of other molecules can influence the compound’s interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-4-methoxyphenol with acetone in the presence of an acid catalyst can yield the desired benzoxazine compound. The reaction typically requires refluxing the mixture in a suitable solvent such as ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of solid acid catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated benzoxazine derivatives.
Substitution: Various substituted benzoxazine compounds depending on the electrophile used.
Scientific Research Applications
6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor for certain biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with antimicrobial or anticancer properties.
Industry: In materials science, benzoxazine derivatives are used in the production of high-performance polymers and resins due to their thermal stability and mechanical properties.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 6-Nitro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
- 6-Methoxy-3-methyl-3,4-dihydro-2H-1,4-benzoxazine
Uniqueness
6-Methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6-methoxy-2-methyl-3,4-dihydro-2H-1,4-benzoxazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7-6-11-9-5-8(12-2)3-4-10(9)13-7/h3-5,7,11H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYPRNZOFMKVSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(O1)C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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